![molecular formula C17H16N2O B13379357 3-(2,4-Dimethylanilino)-5-methylindol-2-one](/img/structure/B13379357.png)
3-(2,4-Dimethylanilino)-5-methylindol-2-one
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Overview
Description
3-(2,4-Dimethylanilino)-5-methylindol-2-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with a 2,4-dimethylanilino group at the 3-position and a methyl group at the 5-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylanilino)-5-methylindol-2-one typically involves a multi-step process. One common method starts with the preparation of 2,4-dimethylaniline, which can be synthesized by the reduction of 2,4-dimethylnitrobenzene using a nickel catalyst under hydrogenation conditions . The next step involves the formation of the indole core, which can be achieved through a Fischer indole synthesis. This reaction involves the condensation of phenylhydrazine with a ketone, followed by cyclization under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-pressure hydrogenation and efficient catalysts can enhance the yield and purity of the intermediate compounds, leading to a more cost-effective production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylanilino)-5-methylindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, chlorine, acidic conditions
Major Products
Oxidation: Quinones
Reduction: Reduced indole derivatives
Substitution: Halogenated indole derivatives
Scientific Research Applications
3-(2,4-Dimethylanilino)-5-methylindol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylanilino)-5-methylindol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylaniline: A primary arylamine used in the production of dyes and pesticides.
3,4-Dimethylaniline: Another dimethylaniline derivative with similar chemical properties.
N,N-Dimethylaniline: A tertiary amine used as a precursor in the synthesis of dyes.
Uniqueness
3-(2,4-Dimethylanilino)-5-methylindol-2-one is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylanilino group enhances its reactivity in electrophilic substitution reactions, while the methyl group at the 5-position influences its overall stability and solubility.
Biological Activity
3-(2,4-Dimethylanilino)-5-methylindol-2-one is a synthetic organic compound characterized by its unique indole structure combined with a dimethylaniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The compound features an indole ring system, which is known for its stability and diverse reactivity. The presence of the 2,4-dimethylaniline substituent may enhance its interaction with biological targets, suggesting potential therapeutic applications. The following table summarizes key structural features and properties:
Property | Details |
---|---|
Chemical Formula | C15H16N2O |
Molecular Weight | 240.30 g/mol |
Structure Features | Indole ring + Dimethylaniline group |
Anticancer Potential
Preliminary studies indicate that compounds with structural similarities to this compound may exhibit significant anticancer activity. Molecular docking studies suggest that this compound can effectively bind to target proteins involved in cancer pathways, potentially inhibiting tumor growth and progression. For instance, derivatives of this compound have shown promise as inhibitors of various enzymes and receptors related to cancer biology.
Anti-Inflammatory Effects
In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Compounds with similar indole structures have been documented to modulate inflammatory pathways, suggesting that this compound could play a role in treating inflammatory diseases .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Compounds structurally related to this compound have been noted to inhibit specific enzymes involved in cancer metabolism.
- Receptor Interaction : Binding affinity studies indicate potential interactions with receptors that mediate cellular responses to growth factors and cytokines.
Case Studies
- In Vitro Studies : In a study involving human cancer cell lines, treatment with related indole compounds resulted in significant reductions in cell viability at concentrations as low as 0.1 μM. These findings support the hypothesis that this compound may have similar effects .
- Animal Models : Research involving animal models has shown that similar compounds can reduce tumor size and inhibit metastasis when administered at specific dosages over a defined period .
Properties
Molecular Formula |
C17H16N2O |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)imino-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C17H16N2O/c1-10-4-6-14(12(3)8-10)18-16-13-9-11(2)5-7-15(13)19-17(16)20/h4-9H,1-3H3,(H,18,19,20) |
InChI Key |
RWHDFEYAFQCNML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C3=C(C=CC(=C3)C)NC2=O)C |
Origin of Product |
United States |
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